![molecular formula C15H10ClN5O3 B2761522 7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-64-1](/img/structure/B2761522.png)
7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a quinazoline ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The presence of the triazole ring, which contains two carbon and three nitrogen atoms, allows it to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds, such as this one, are known to participate in a variety of chemical reactions due to their versatile chemical structure .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis of Enol Type Acyl Cyanides : A study demonstrated the synthesis of related compounds via a 1,3-dipolar cycloaddition reaction, highlighting the potential of these molecules for further chemical transformations. The tautomeric character and deuterium exchange of vinyl protons were described, providing insight into the chemical behavior of these compounds (Kurasawa et al., 1993).
Biological Activities
- Antitumor Properties : Research on imidazotetrazines, a structurally related class, showed that certain derivatives have curative activity against leukemia, suggesting potential anticancer applications of similar compounds (Stevens et al., 1984).
- Adenosine Receptor Antagonism : Derivatives of triazoloquinazoline, similar to the compound , were found to be selective for the human A3 receptor subtype, indicating potential therapeutic applications in diseases where adenosine receptor modulation is beneficial (Kim et al., 1996).
- Antibacterial and Antifungal Activity : A study on pyrazoline and triazole derivatives bearing a quinazoline moiety, similar to the target compound, showed significant antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Hassan, 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Triazole compounds have been found to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Future Directions
Properties
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-8-3-4-11-10(6-8)14(22)18-13-12(19-20-21(11)13)15(23)17-7-9-2-1-5-24-9/h1-6,20H,7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWWIZIBDGBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
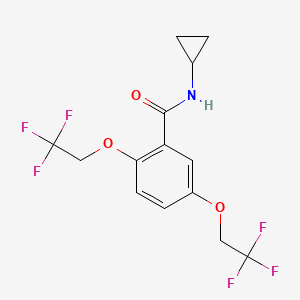

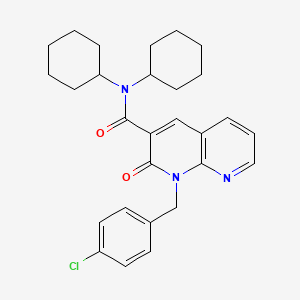
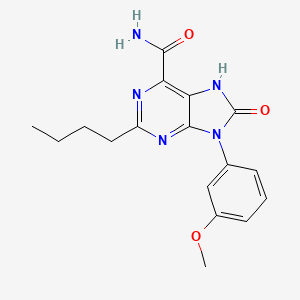
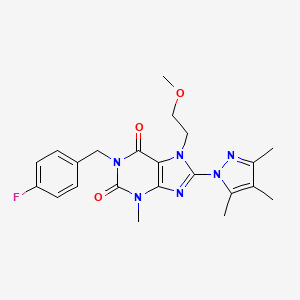
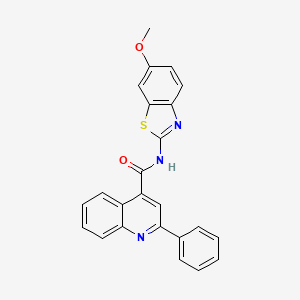
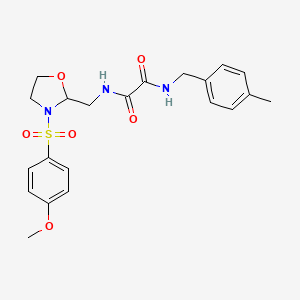
![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)
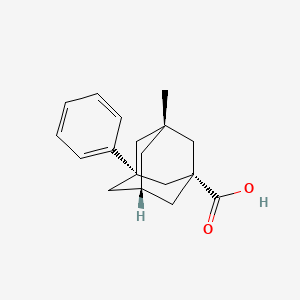
![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)
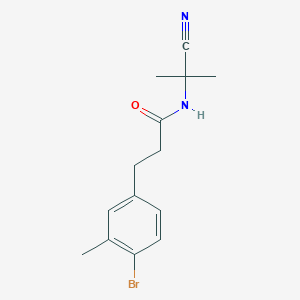
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)
![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)
